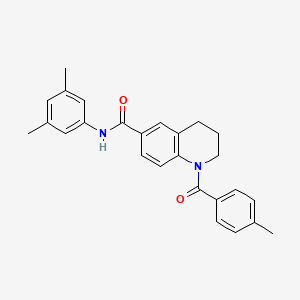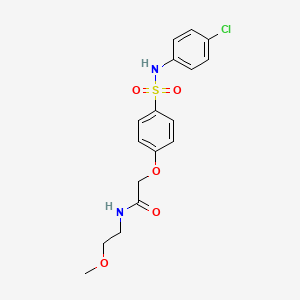
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide, commonly known as FOY 251, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FOY 251 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
Wirkmechanismus
FOY 251 exerts its effects through the inhibition of proteasome activity. The proteasome is a cellular complex responsible for the degradation of proteins, and its inhibition can lead to the accumulation of misfolded or damaged proteins, ultimately leading to cell death. FOY 251 has been found to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
FOY 251 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, FOY 251 has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. FOY 251 has also been found to have anti-viral effects and may be useful in the treatment of viral infections such as HIV and hepatitis C.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FOY 251 is its selectivity for the chymotrypsin-like activity of the proteasome, which allows for targeted inhibition of this pathway. Additionally, FOY 251 has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, FOY 251 does have some limitations. For example, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity in humans.
Zukünftige Richtungen
There are several future directions for research on FOY 251. One potential direction is the development of FOY 251-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of FOY 251 and its potential side effects. Finally, FOY 251 may have applications in the treatment of other diseases such as inflammatory and viral diseases, and further research is needed to explore these potential applications.
Conclusion:
FOY 251 is a promising chemical compound with potential applications in various research studies. Its selectivity for the chymotrypsin-like activity of the proteasome and low toxicity make it a promising candidate for further research. Future research on FOY 251 may lead to the development of new therapies for cancer, neurodegenerative diseases, and other diseases.
Synthesemethoden
FOY 251 can be synthesized through a multi-step reaction process. The first step involves the preparation of 2-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with thionyl chloride to form 2-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate compound is then reacted with N-(4-methoxyphenyl)benzamide in the presence of a base to yield FOY 251.
Wissenschaftliche Forschungsanwendungen
FOY 251 has been found to have potential applications in various research studies. One of the most promising applications is in the field of cancer research. FOY 251 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, FOY 251 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-15-12-10-14(11-13-15)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBZGMQEAGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)


![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)


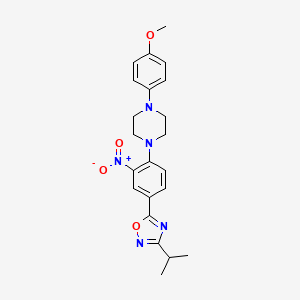
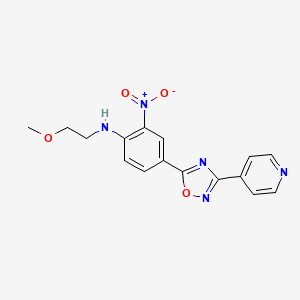
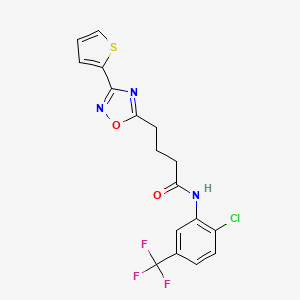
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)
